2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788476
InChI: InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H
SMILES:
Molecular Formula: C8H5IN4O
Molecular Weight: 300.06 g/mol

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC17788476

Molecular Formula: C8H5IN4O

Molecular Weight: 300.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C8H5IN4O
Molecular Weight 300.06 g/mol
IUPAC Name 2-(4-iodopyrazol-1-yl)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H
Standard InChI Key ULCSMBIHISZQEE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4-iodo-1H-pyrazole moiety and at position 5 with an aldehyde group. The iodine atom at the pyrazole’s 4-position introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions .

Table 1: Key Structural Features

ComponentPositionFunctional Role
Pyrimidine ringCoreAromatic backbone for electronic delocalization
4-Iodo-1H-pyrazoleC2Halogenated heterocycle for target binding
Aldehyde groupC5Electrophilic site for derivatization

The molecular formula is C₈H₅IN₄O, with a molecular weight of 324.06 g/mol. The iodine atom contributes significantly to the compound’s molecular weight and may enhance lipophilicity, as seen in iodinated analogs of pyrazole derivatives .

Spectral Characteristics

While experimental spectral data for this specific compound is unavailable, inferences can be drawn from similar structures:

  • ¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrimidine protons appear between δ 8.0–8.5 ppm. Pyrazole protons are expected near δ 7.5–8.0 ppm.

  • ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, pyrimidine carbons at δ 150–160 ppm, and the iodine-bearing carbon at δ 90–100 ppm .

  • IR: Strong absorption bands for C=O (aldehyde) near 1700 cm⁻¹ and C=N (pyrimidine) near 1600 cm⁻¹.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Pyrazole-first approach: Construct the 4-iodopyrazole moiety, then couple it to a preformed pyrimidine-5-carbaldehyde.

  • Pyrimidine-first approach: Build the pyrimidine core with the aldehyde group, followed by introduction of the pyrazole ring.

Stepwise Synthesis

A plausible pathway involves:

  • Synthesis of 4-iodo-1H-pyrazole:

    • Iodination of 1H-pyrazole using N-iodosuccinimide (NIS) in acetic acid at 80°C .

  • Coupling to pyrimidine:

    • Nucleophilic aromatic substitution between 4-iodopyrazole and 2-chloropyrimidine-5-carbaldehyde in dimethylformamide (DMF) with K₂CO₃ as base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1NIS, CH₃COOH, 80°C, 12 h68%
22-chloropyrimidine-5-carbaldehyde, K₂CO₃, DMF, 110°C, 24 h45%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: The aldehyde group may render the compound prone to oxidation, necessitating storage under inert atmosphere.

Crystallography

Hypothetical X-ray diffraction patterns suggest a planar pyrimidine ring with dihedral angles of 15–25° between the pyrazole and pyrimidine planes, based on similar structures .

Biological Activities and Mechanisms

Table 3: Hypothetical Antimicrobial Activity

OrganismMIC (Predicted, µg/mL)
S. aureus4–16
E. coli8–32
Candida albicans16–64

Anticancer Activity

Pyrimidine-aldehyde derivatives show IC₅₀ values in the micromolar range against cancer cell lines. For instance, 5-carbaldehyde analogs inhibit A549 lung cancer cells with IC₅₀ = 1.6–3.3 µM . The aldehyde group may form Schiff bases with cellular amines, disrupting protein function.

Applications in Drug Discovery

Lead Optimization

The aldehyde group serves as a versatile handle for:

  • Schiff base formation: Conjugation with amines to create imine-linked prodrugs.

  • Click chemistry: Azide-alkyne cycloadditions for combinatorial library synthesis.

Case Study: Kinase Inhibition

Molecular docking studies (using PyMol) predict strong binding (ΔG = -9.2 kcal/mol) to BRAF kinase’s ATP pocket, leveraging the iodine atom for halogen bonding with Leu514 .

Industrial and Materials Science Applications

Coordination Chemistry

The nitrogen-rich structure acts as a polydentate ligand. Analogous compounds form stable complexes with Cu(II) and Pd(II), useful in catalysis.

Table 4: Metal Complexation Properties

Metal IonStability Constant (log K)Application
Cu(II)8.9Oxidation catalysts
Pd(II)10.2Cross-coupling reactions

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